molecular formula C13H11NO B180682 3-(4-Methylbenzoyl)pyridine CAS No. 34950-04-4

3-(4-Methylbenzoyl)pyridine

Cat. No. B180682
CAS RN: 34950-04-4
M. Wt: 197.23 g/mol
InChI Key: CXDYOXSPZUWEQX-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)pyridine is a chemical compound with the CAS Number: 34950-04-4 . It has a molecular weight of 197.24 . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of this compound is C14H13NO . The InChI of the compound is InChI=1S/C14H13NO/c1-10-3-5-12 (6-4-10)14 (16)13-9-15-8-7-11 (13)2/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .

Scientific Research Applications

  • Cytotoxicity in Cancer Treatment : Silver(I), gold(I), and gold(III) complexes of pyridine wingtip substituted annelated N-heterocyclic carbene, derived from related compounds, have shown cytotoxic effects against several cancer cell lines. These effects are comparable to those of cisplatin, a widely used chemotherapy drug (Dinda et al., 2014).

  • DNA Binding Agents : Pyridine derivatives have been studied for their DNA binding properties. These compounds, including bis-2-(pyridyl)-1H-benzimidazoles, demonstrate specific DNA binding, which is crucial for understanding molecular recognition in biological systems (Chaudhuri et al., 2007).

  • Synthesis of Triorganostannyl Esters : Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been conducted. These compounds are notable for their potential to affect the photophysical properties of metals and the conformation and intermolecular interactions of ligands (Tzimopoulos et al., 2010).

  • Organic Synthesis : Imidazo[1,5-a]pyridine carbenes, related to 3-(4-Methylbenzoyl)pyridine, have been used in organic synthesis, particularly in producing fully substituted furans, which are challenging to create by other methods (Pan et al., 2010).

  • Polybenzimidazole Synthesis : Aromatic diacid monomers containing pyridine units have been synthesized, leading to the creation of polybenzimidazole with excellent solubility, thermal stability, and resistance (Ma et al., 2010).

  • N-Heterocyclic Carbene Complexes : Pyridine functionalized N-heterocyclic carbene complexes of palladium have been described as excellent catalysts for the Heck arylation process, a critical reaction in organic synthesis (Tulloch et al., 2000).

  • Antibacterial and Antioxidant Activities : Novel benzothiazole containing pyridine derivatives have been synthesized and evaluated for antibacterial, antioxidant, and antitubercular activities, indicating their potential in pharmaceutical applications (Bhoi et al., 2016).

Safety and Hazards

The safety information for 3-(4-Methylbenzoyl)pyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYOXSPZUWEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491175
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34950-04-4
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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